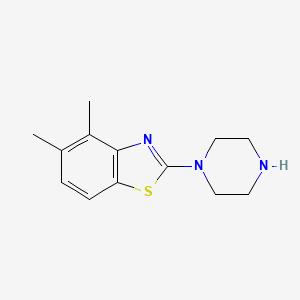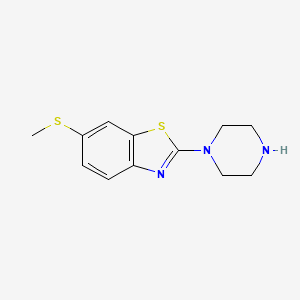
2-(3-羟基苯基)-6-甲基-3,4-二氢嘧啶-4-酮
描述
2-(3-Hydroxyphenyl)-6-methyl-3,4-dihydropyrimidin-4-one is an organic compound that belongs to the class of pyrimidinones This compound features a hydroxyphenyl group and a methyl group attached to a dihydropyrimidinone ring
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
Target of Action
The primary target of 2-(3-Hydroxyphenyl)-6-methyl-3,4-dihydropyrimidin-4-one is the Mitogen-activated protein kinase 8 . This kinase plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis .
Mode of Action
The compound interacts with its target, the Mitogen-activated protein kinase 8, leading to changes in the kinase’s activity . .
Biochemical Pathways
The compound is likely involved in the metabolism of phenylpropanoids and flavonoids . These pathways are crucial for the breakdown of aromatic amino acids and plant-derived phenylpropanoids . .
Pharmacokinetics
Similar compounds, such as polyphenols, are known to undergo extensive metabolism by phase 1 (cyp p450 family) and phase 2 (udp-glucuronosyltransferases, sulfotransferases) enzymes in the enterocytes, liver, and also by gut microbiota . These metabolic reactions determine the pharmacokinetic behavior of the polyphenols and thus their pharmacological action .
Result of Action
Based on its target, it may influence cellular processes such as proliferation, differentiation, and apoptosis .
Action Environment
Environmental factors, including diet and gut microbiota, can influence the action, efficacy, and stability of compounds like 2-(3-Hydroxyphenyl)-6-methyl-3,4-dihydropyrimidin-4-one . For instance, the gut microbiota plays a pivotal role in the metabolic process of similar compounds, such as polyphenols .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxyphenyl)-6-methyl-3,4-dihydropyrimidin-4-one typically involves the condensation of appropriate aldehydes and amines under controlled conditions. One common method involves the use of a Biginelli reaction, where an aldehyde, a β-keto ester, and urea or thiourea are reacted in the presence of an acid catalyst. The reaction conditions often include heating the mixture to around 100°C for several hours to ensure complete reaction.
Industrial Production Methods
For industrial production, the synthesis can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and increase efficiency.
化学反应分析
Types of Reactions
2-(3-Hydroxyphenyl)-6-methyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a dihydroxy derivative.
Substitution: Formation of alkylated or acylated derivatives.
相似化合物的比较
Similar Compounds
2-(3-Hydroxyphenyl)-4,6-dimethylpyrimidine: Similar structure but with an additional methyl group.
2-(4-Hydroxyphenyl)-6-methyl-3,4-dihydropyrimidin-4-one: Similar structure but with the hydroxy group in a different position.
2-(3-Methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-4-one: Similar structure but with a methoxy group instead of a hydroxy group.
Uniqueness
2-(3-Hydroxyphenyl)-6-methyl-3,4-dihydropyrimidin-4-one is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both hydroxy and methyl groups provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.
属性
IUPAC Name |
2-(3-hydroxyphenyl)-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-7-5-10(15)13-11(12-7)8-3-2-4-9(14)6-8/h2-6,14H,1H3,(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDBLLJVWBIENW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


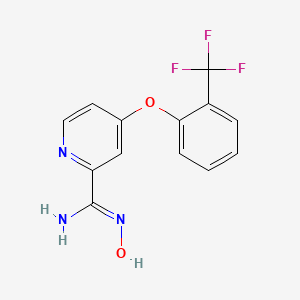
![4-(6-Fluoropyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1417730.png)

![N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-4-isobutoxyaniline](/img/structure/B1417733.png)
![6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine](/img/structure/B1417734.png)
![tert-Butyl 4-(5-cyanobenzo[d]thiazol-2-yl)piperazine-1-carboxylate](/img/structure/B1417736.png)
![2-Chloro-3-[(2-fluorobenzyl)oxy]pyridine](/img/structure/B1417739.png)
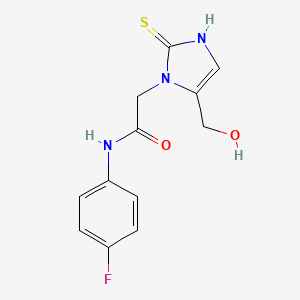
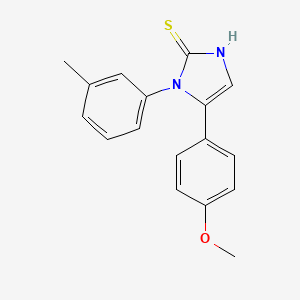
![7-(2,4-dimethylphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1417744.png)

